molecular formula C7H7F3N4O2S B2836106 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide CAS No. 680213-84-7

2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide

Cat. No.: B2836106
CAS No.: 680213-84-7
M. Wt: 268.21
InChI Key: FLJTZSAIXBAUJJ-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a trifluoromethyl group at position 5 and a methyl group at position 2. The oxazole ring is conjugated to a hydrazinecarbothioamide moiety via a carbonyl linker. Key physicochemical properties of its precursor, 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid (CAS 18955-88-9), include a molecular weight of 195.1 g/mol, melting point of 61–64°C, and predicted density of 1.526 g/cm³ .

Properties

IUPAC Name

[[2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carbonyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N4O2S/c1-2-12-3(4(16-2)7(8,9)10)5(15)13-14-6(11)17/h1H3,(H,13,15)(H3,11,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJTZSAIXBAUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(O1)C(F)(F)F)C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-amino-2-methylpropanenitrile and trifluoroacetic acid, under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.

    Attachment of the Hydrazine-1-carbothioamide Moiety: This step involves the reaction of the oxazole derivative with hydrazine and carbon disulfide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, potentially yielding various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the hydrazine moiety, while substitution reactions could introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound may also induce apoptosis through the activation of intrinsic and extrinsic pathways.

Comparison with Similar Compounds

Hydrazinecarbothioamide Derivatives

Compounds sharing the hydrazinecarbothioamide backbone, such as 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbothioamide (), exhibit antitumor activity. For example:

Compound IC50 (µM) MCF-7 IC50 (µM) HepG2 Key Structural Features
1,3,4-Thiadiazole derivative (9b) N/A 2.94 Triazole, ethylidene, thiadiazole
Thiazole derivative (12a) 3.40 1.19 Triazole, thiazole, diazenyl
Target compound Not reported Not reported Oxazole, trifluoromethyl, thioamide

The electron-withdrawing trifluoromethyl group may enhance reactivity compared to triazole derivatives .

Oxazole-Containing Compounds

The oxazole moiety is critical for stability and bioactivity. For instance, 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile () uses a thiazole ring for kinase inhibition. In contrast, the target compound’s oxazole ring with a trifluoromethyl group likely increases its resistance to oxidative degradation compared to non-fluorinated heterocycles .

Trifluoromethyl-Substituted Compounds

Perfluorinated analogs, such as 2-[[[[2-methyl-5-[[[4-methyl[(nonafluorobutyl)sulfonyl]amino]butoxy]carbonyl]amino]phenyl]amino]carbonyl]oxy]propyl ester (), highlight the role of fluorine in enhancing thermal stability and bioavailability.

Structure-Activity Relationships (SAR)

  • Oxazole vs. Triazole : Oxazole’s lower basicity compared to triazole may reduce hydrogen-bonding capacity but improve metabolic stability.
  • Thioamide Functionality : Likely participates in metal chelation (e.g., Zn²⁺ in proteases) or hydrogen bonding, similar to active thiadiazole/thiazole derivatives .

Biological Activity

2-{[2-Methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]carbonyl}hydrazine-1-carbothioamide is a complex organic compound notable for its unique structural features, including an oxazole ring and a trifluoromethyl group. Its potential biological activities, particularly in medicinal chemistry, have garnered significant interest due to its anticancer properties and other therapeutic implications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H7F3N4O2S
  • Molecular Weight : 268.22 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell proliferation. It may inhibit specific enzymes that play critical roles in cancer progression, leading to the suppression of tumor growth. Additionally, it has been observed to induce apoptosis through both intrinsic and extrinsic pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation.

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for neurotransmitter regulation and have been implicated in neurodegenerative diseases. In a study, derivatives of similar hydrazine compounds exhibited IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, suggesting that modifications can enhance potency compared to clinically used drugs like rivastigmine .

Study on Antimycobacterial Activity

A recent study evaluated the antimycobacterial activity of hydrazine derivatives similar to the compound . The derivatives were tested against Mycobacterium tuberculosis and non-tuberculous mycobacteria. Although the minimum inhibitory concentrations (MIC) were often above 250 µM due to solubility issues, some compounds showed promising results against M. kansasii, indicating potential for further development in treating mycobacterial infections .

Cytotoxicity Assessment

In vitro cytotoxicity assessments conducted on various eukaryotic cell lines (HepG2 and MonoMac6) revealed that the compound did not exhibit significant cytostatic properties, which is a favorable characteristic for potential therapeutic agents aimed at cancer treatment .

Data Table: Summary of Biological Activities

Activity Effect IC50/Notes
AnticancerInhibits growth of cancer cellsSpecific pathways targeted
AChE InhibitionModerate inhibitionIC50: 27.04 - 106.75 µM
BuChE InhibitionModerate inhibitionIC50: 58.01 - 277.48 µM
Antimycobacterial ActivityLimited effectivenessMIC > 250 µM
CytotoxicityNo significant effectTested on HepG2, MonoMac6

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